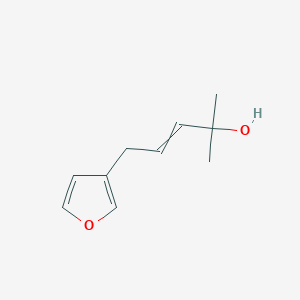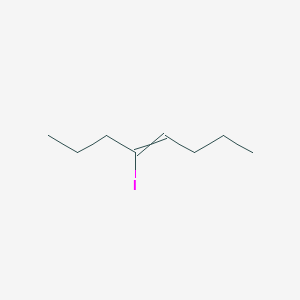![molecular formula C16H12N2O2 B14416520 7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione CAS No. 80022-25-9](/img/structure/B14416520.png)
7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction forms the quinoxaline ring system, which is then further modified to obtain the desired compound . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
化学反応の分析
Types of Reactions
7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinoxaline ring, altering its electronic properties.
Substitution: This reaction can replace hydrogen atoms with other functional groups, modifying the compound’s reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives .
科学的研究の応用
7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione has several scientific research applications:
作用機序
The mechanism of action of 7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context .
類似化合物との比較
Similar Compounds
Quinoxaline: A simpler analog with similar biological activities.
Quinazoline: Another nitrogen-containing heterocycle with diverse pharmacological properties.
Cinnoline: Structurally similar but with different electronic properties and reactivity.
Uniqueness
7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione is unique due to its specific ring structure and functional groups, which confer distinct reactivity and biological activity.
特性
CAS番号 |
80022-25-9 |
|---|---|
分子式 |
C16H12N2O2 |
分子量 |
264.28 g/mol |
IUPAC名 |
7,8,9,10-tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione |
InChI |
InChI=1S/C16H12N2O2/c19-15-11-7-9-3-1-2-4-10(9)8-12(11)16(20)14-13(15)17-5-6-18-14/h5-8H,1-4H2 |
InChIキー |
KZMWWBZYMQEDLE-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=CC3=C(C=C2C1)C(=O)C4=NC=CN=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


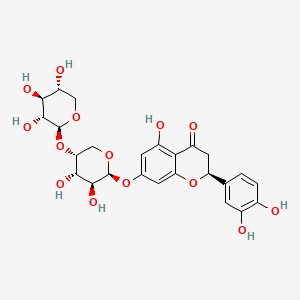
![1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate](/img/structure/B14416454.png)
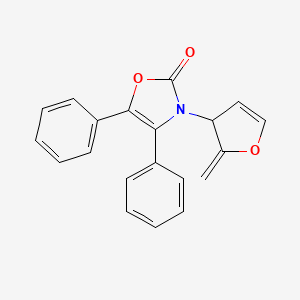
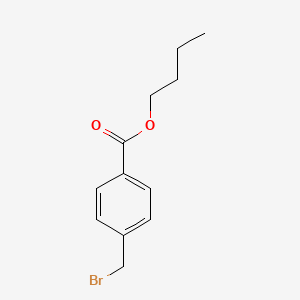
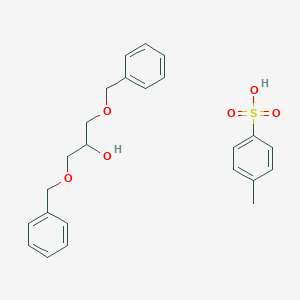

![2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14416478.png)

![4-Methyl-1-oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14416497.png)
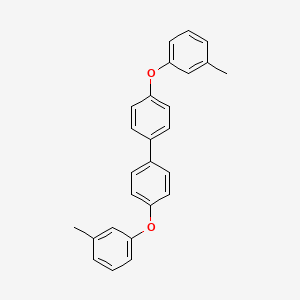
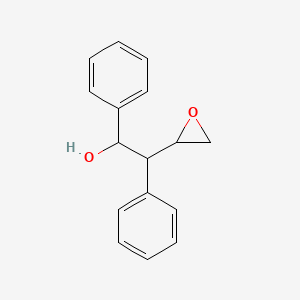
![Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]-](/img/structure/B14416518.png)
